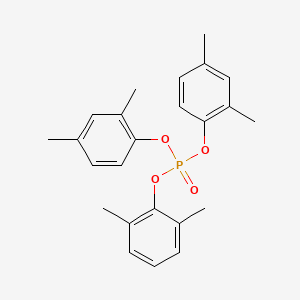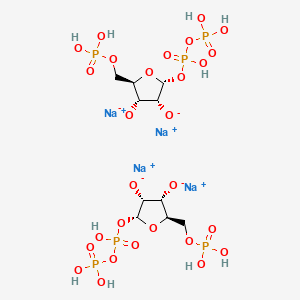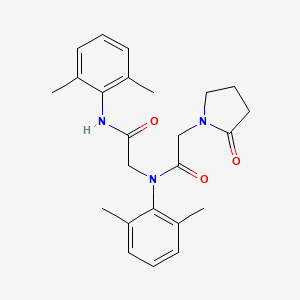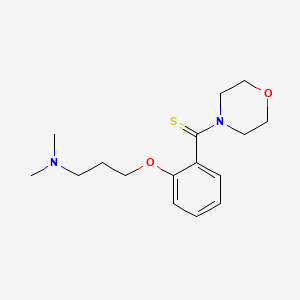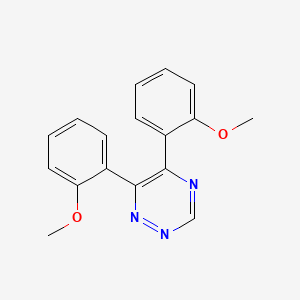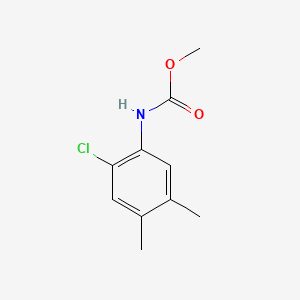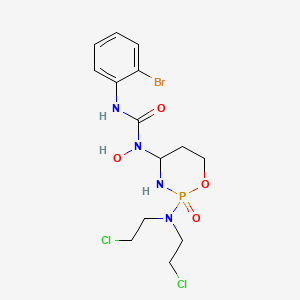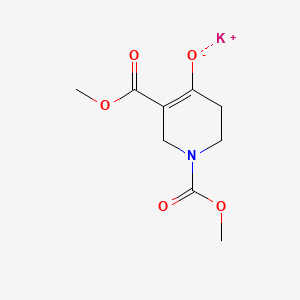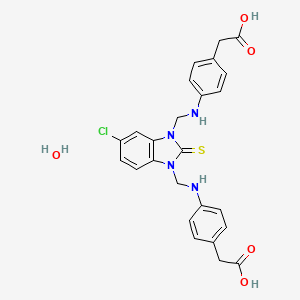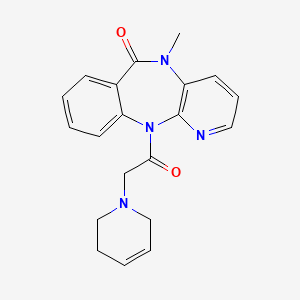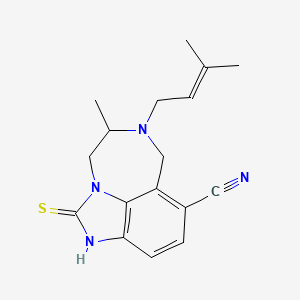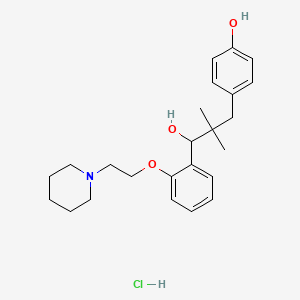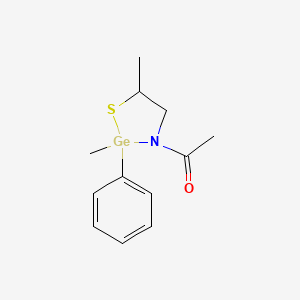
3-Acetyl-2,5-dimethyl-2-phenyl-1,3,2-thiazagermolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2,5-dimethyl-2-phenyl-1,3,2-thiazagermolidine is a heterocyclic compound that contains a thiazole ring fused with a germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2,5-dimethyl-2-phenyl-1,3,2-thiazagermolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-2,5-dimethylthiazole with a germanium-containing reagent, such as germanium tetrachloride, in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2,5-dimethyl-2-phenyl-1,3,2-thiazagermolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or thiols. Substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
3-Acetyl-2,5-dimethyl-2-phenyl-1,3,2-thiazagermolidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with biological targets, potentially leading to new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-2,5-dimethyl-2-phenyl-1,3,2-thiazagermolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the targets of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: A simpler thiazole derivative without the germanium atom.
2,5-Dimethylthiazole: Another thiazole derivative with different substituents.
Thiazole: The parent compound of the thiazole family.
Uniqueness
3-Acetyl-2,5-dimethyl-2-phenyl-1,3,2-thiazagermolidine is unique due to the presence of the germanium atom, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and interactions compared to other thiazole derivatives, making it a valuable compound for various applications.
Properties
CAS No. |
120626-89-3 |
|---|---|
Molecular Formula |
C12H17GeNOS |
Molecular Weight |
295.97 g/mol |
IUPAC Name |
1-(2,5-dimethyl-2-phenyl-1,3,2-thiazagermolidin-3-yl)ethanone |
InChI |
InChI=1S/C12H17GeNOS/c1-10-9-14(11(2)15)13(3,16-10)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3 |
InChI Key |
DMQANJULAGJRTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN([Ge](S1)(C)C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


